molecular formula C10H13NO2S B6234945 2-benzyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 91818-96-1

2-benzyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6234945
CAS No.: 91818-96-1
M. Wt: 211.28 g/mol
InChI Key: TZKMAPDWYRGEOB-UHFFFAOYSA-N
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Description

2-Benzyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of benzylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 2-benzyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through the binding of the compound to proteins and nucleic acids, altering their function and expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1lambda6,2-thiazolidine-1,1-dione stands out due to its unique combination of a benzyl group and a thiazolidine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and material science .

Properties

CAS No.

91818-96-1

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-benzyl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H13NO2S/c12-14(13)8-4-7-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

TZKMAPDWYRGEOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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